![molecular formula C9H10N2 B1295337 2,7-Diméthylimidazo[1,2-a]pyridine CAS No. 3268-61-9](/img/structure/B1295337.png)

2,7-Diméthylimidazo[1,2-a]pyridine

Vue d'ensemble

Description

2,7-Dimethylimidazo[1,2-a]pyridine (DMP) is a heterocyclic aromatic amine (HAA) that has been studied extensively in the scientific community due to its potential to cause cancer in laboratory animals. It has been found to be a metabolite of some commonly used food preservatives, and has also been detected in some foods and beverages. DMP is a member of the imidazopyridine family, which consists of a variety of compounds that are known to be carcinogenic.

Applications De Recherche Scientifique

Agents Antituberculeux

Les analogues de l'imidazo[1,2-a]pyridine, y compris la 2,7-diméthylimidazo[1,2-a]pyridine, ont été reconnus comme des agents antituberculeux potentiels . Ils présentent une activité significative contre la tuberculose multirésistante (MDR-TB) et la tuberculose ultrarésistante (XDR-TB) . Ceci est particulièrement important étant donné que la tuberculose (TB) a fait 1,6 million de victimes dans le monde en 2021, ce qui en fait la deuxième cause de décès par maladie infectieuse après la COVID-19 .

Agents Anti-Klebsiella pneumoniae

La this compound et ses dérivés ont montré des résultats prometteurs contre Klebsiella pneumoniae, une bactérie qui peut provoquer différents types d'infections associées aux soins de santé, notamment la pneumonie, les infections de la circulation sanguine, les infections des plaies ou des sites chirurgicaux et la méningite .

Applications en Science des Matériaux

L'imidazopyridine, la structure de base de la this compound, est reconnue comme un échafaudage de « préjugé médicamenteux » en raison de sa large gamme d'applications, non seulement en chimie médicinale, mais aussi en science des matériaux . Son caractère structurel le rend utile dans le développement de nouveaux matériaux .

Agents Antiparasitaires

Les composés de l'imidazo[1,2-a]pyridine ont également été étudiés pour leurs propriétés antiparasitaires . Ils ont montré un potentiel dans l'élimination de l'infection par piroplasme, une maladie parasitaire qui affecte une large gamme d'animaux .

Mécanisme D'action

Target of Action

2,7-Dimethylimidazo[1,2-a]pyridine has been recognized as a significant agent against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It shows in vitro anti-TB activity against replicating and non-replicating bacteria . This compound also exhibits potential as a covalent anticancer agent .

Mode of Action

It is known to exhibit significant activity against mdr-tb and xdr-tb . As an anticancer agent, it acts as a targeted covalent inhibitor (TCI), a class of drugs that form a covalent bond with their target .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridines can have different mechanisms of action based on their structure . For instance, some imidazo[1,2-a]pyridines have been found to disrupt mitochondrial functions, while others cause nuclear DNA damage .

Pharmacokinetics

A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The result of the action of 2,7-Dimethylimidazo[1,2-a]pyridine is a significant reduction in bacterial growth, making it effective against MDR-TB and XDR-TB . As an anticancer agent, it has shown potential in inhibiting the viability of cancer cells .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2,7-Dimethylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibacterial drug development . Additionally, 2,7-Dimethylimidazo[1,2-a]pyridine can bind to specific proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of 2,7-Dimethylimidazo[1,2-a]pyridine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 2,7-Dimethylimidazo[1,2-a]pyridine has been reported to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, 2,7-Dimethylimidazo[1,2-a]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, it has been shown to inhibit the activity of enzymes involved in DNA replication, thereby preventing bacterial growth . Additionally, 2,7-Dimethylimidazo[1,2-a]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2,7-Dimethylimidazo[1,2-a]pyridine in laboratory settings have been extensively studied. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that 2,7-Dimethylimidazo[1,2-a]pyridine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 2,7-Dimethylimidazo[1,2-a]pyridine vary with different dosages. At low doses, it has been shown to have beneficial effects, such as antibacterial activity and modulation of immune responses . At high doses, 2,7-Dimethylimidazo[1,2-a]pyridine can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2,7-Dimethylimidazo[1,2-a]pyridine is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . Additionally, 2,7-Dimethylimidazo[1,2-a]pyridine can affect the activity of enzymes involved in key metabolic pathways, such as glycolysis and the citric acid cycle .

Transport and Distribution

The transport and distribution of 2,7-Dimethylimidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments . Additionally, 2,7-Dimethylimidazo[1,2-a]pyridine can bind to plasma proteins, influencing its distribution and bioavailability .

Subcellular Localization

The subcellular localization of 2,7-Dimethylimidazo[1,2-a]pyridine is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In these compartments, 2,7-Dimethylimidazo[1,2-a]pyridine can interact with key biomolecules, influencing their activity and function .

Propriétés

IUPAC Name |

2,7-dimethylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-3-4-11-6-8(2)10-9(11)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCGFNPVXKJNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186350 | |

| Record name | 2,7-Dimethylimidazo(1,2-a)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3268-61-9 | |

| Record name | 2,7-Dimethylimidazo(1,2-a)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dimethylimidazo(1,2-a)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

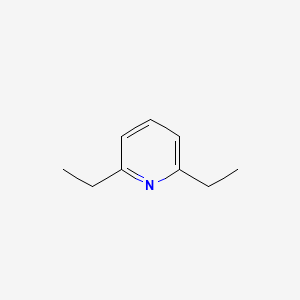

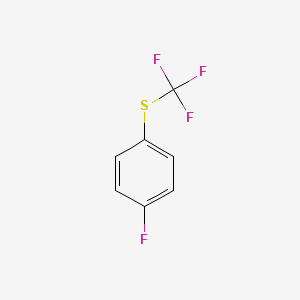

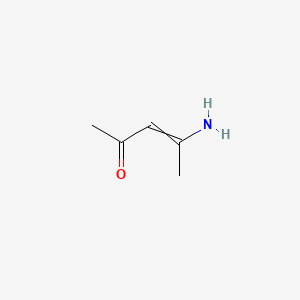

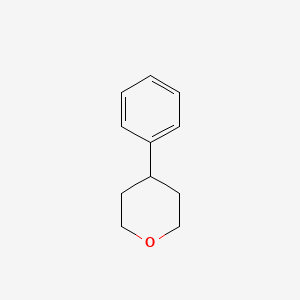

Feasible Synthetic Routes

Q & A

Q1: What is the current understanding of the mechanism of action of 2,7-Dimethylimidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb)?

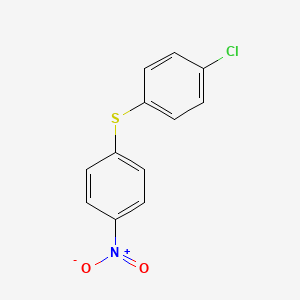

A1: While the precise mechanism of action remains to be fully elucidated, preliminary transcriptional profiling experiments using Mtb treated with a representative compound (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide) suggest potential interference with essential bacterial metabolic pathways. [] Further research is necessary to pinpoint the exact targets and downstream effects.

Q2: How effective are 2,7-Dimethylimidazo[1,2-a]pyridine derivatives against drug-resistant tuberculosis strains?

A2: Studies demonstrate that several 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives exhibit potent activity against a range of Mtb strains, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. [] This finding highlights their potential for combating the growing threat of drug-resistant tuberculosis.

Q3: What is the structure-activity relationship (SAR) profile of 2,7-Dimethylimidazo[1,2-a]pyridine derivatives regarding their anti-tuberculosis activity?

A3: Research indicates that modifications to the substituents on the imidazo[1,2-a]pyridine core significantly impact anti-tuberculosis activity. For instance, the presence of specific substituents at the 3-position, like carboxamide groups, appears crucial for enhanced potency against Mtb. [, ] Further investigations into SAR are ongoing to optimize the structure for improved activity and drug-like properties.

Q4: What are the pharmacokinetic properties of 2,7-Dimethylimidazo[1,2-a]pyridine derivatives?

A4: Pharmacokinetic analyses of a lead compound, N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, in a mouse model showed promising results. Oral administration resulted in sustained drug levels in serum with a half-life of 20.1 hours, supporting the potential for once-daily dosing. []

Q5: Have 2,7-Dimethylimidazo[1,2-a]pyridine derivatives been tested in in vivo models of tuberculosis?

A5: Yes, studies using a mouse model of Mtb infection demonstrated the in vivo efficacy of N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide. This compound significantly reduced bacterial burden in the lungs and spleens of infected mice, comparable to the efficacy observed with standard anti-tuberculosis drugs like isoniazid and rifampicin. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)

![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)